5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is a chemical compound known for its unique structure and reactivity It is a phosphorus-containing compound with two bromomethyl groups and a dioxaphosphinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium typically involves the reaction of 2,2’-bis(bromomethyl)-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at temperatures ranging from 30°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The phosphorus center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphinan derivatives, where the bromomethyl groups are replaced by nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions, leading to various oxidized or reduced phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Material Science: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique reactivity and structural properties.
Chemical Sensing: Functionalized derivatives of this compound are employed in chemical sensors for detecting various analytes.
Biological Research:
Wirkmechanismus
The mechanism of action of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The phosphorus center can undergo oxidation and reduction, altering its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: This compound has a similar structure but includes a dimethylamino group, making it useful in fine organic synthesis and as a potential bactericidal agent.
5,5-Bis(bromomethyl)-2,2’-bipyridine: Another similar compound used in the synthesis of porous organic polymers and functionalized materials.
Uniqueness
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is unique due to its phosphorus-containing dioxaphosphinan ring and the presence of two bromomethyl groups.
Eigenschaften
CAS-Nummer |
66063-50-1 |
---|---|
Molekularformel |
C5H8Br2O3P+ |
Molekulargewicht |
306.90 g/mol |
IUPAC-Name |
5,5-bis(bromomethyl)-1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C5H8Br2O3P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2/q+1 |
InChI-Schlüssel |
IMSRKRAEAROBSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO[P+](=O)O1)(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.